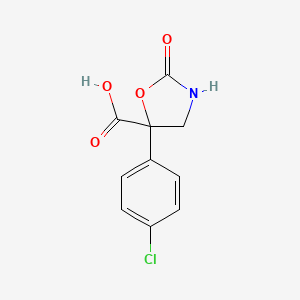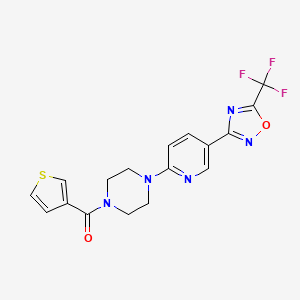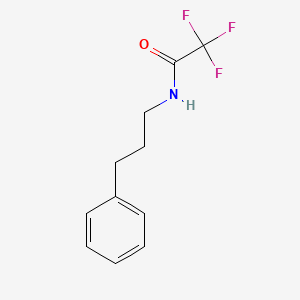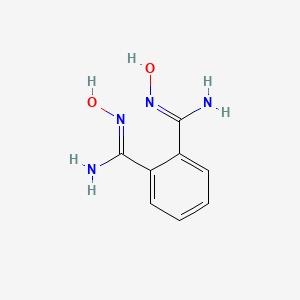
1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as DCDP, is a heterocyclic compound that has been extensively studied due to its potential therapeutic applications. DCDP belongs to the family of thioxodihydropyrimidines, which are known for their diverse biological activities.
科学的研究の応用
1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and cardiovascular diseases. In cancer research, 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been studied for its anti-inflammatory properties, where it has been shown to reduce the production of pro-inflammatory cytokines. In cardiovascular research, 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to reduce blood pressure and improve vascular function.
作用機序
The mechanism of action of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation. Additionally, 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to have several biochemical and physiological effects. In cancer cells, 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to induce cell cycle arrest and apoptosis. 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. In animal studies, 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to reduce blood pressure and improve vascular function. 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to reduce inflammation in various models of inflammation.
実験室実験の利点と制限
One of the advantages of using 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in lab experiments is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. Additionally, 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been extensively studied, and its synthesis method is well-established. However, one of the limitations of using 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in lab experiments is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several future directions for the study of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. One direction is the development of more potent and selective analogs of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. Another direction is the investigation of the role of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in the regulation of energy metabolism and its potential use in the treatment of metabolic disorders. Additionally, the potential use of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione in combination with other drugs for the treatment of cancer and inflammation should be explored. Finally, the development of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione as a diagnostic tool for the detection of cancer and inflammation should be investigated.
Conclusion
In conclusion, 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a promising compound that has been extensively studied for its potential therapeutic applications. Its diverse biological activities make it a promising candidate for the development of novel therapeutics. However, further research is needed to fully understand its mechanism of action and potential toxicity. The future directions for the study of 1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione are diverse and promising, and its potential use in the treatment of cancer, inflammation, and metabolic disorders should be further investigated.
合成法
1-(3,4-dichlorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be synthesized by the reaction of 3,4-dichlorobenzoyl isothiocyanate with urea in the presence of a base. The reaction yields a mixture of thioxodihydropyrimidines, which can be separated and purified by column chromatography. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
特性
CAS番号 |
340216-43-5 |
|---|---|
分子式 |
C10H6Cl2N2O2S |
分子量 |
289.13 |
IUPAC名 |
1-(3,4-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C10H6Cl2N2O2S/c11-6-2-1-5(3-7(6)12)14-9(16)4-8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17) |
InChIキー |
YKDQVWZQAYGGRR-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(=S)N(C1=O)C2=CC(=C(C=C2)Cl)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-chlorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2610737.png)
![2-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-ethylamine](/img/structure/B2610738.png)





![6-(1H-1,2,4-triazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2610747.png)
![N-(2-furylmethyl)-4-[2-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2610748.png)


![(4-(Methylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2610753.png)